4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound features a bromine substituent at the fourth position, a methyl group at the third position, and a pyrimidine moiety attached to the first nitrogen of the pyrazole ring. The presence of these functional groups contributes to its potential biological activity and utility in various scientific applications.
The synthesis and characterization of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine have been documented in several scientific publications, highlighting its relevance in medicinal chemistry and organic synthesis. Notably, it can be synthesized through the reaction of 4-bromo-3-methyl-1H-pyrazole with pyrimidine-2-amine, which underscores its accessibility for further research and application in drug development.
This compound is classified as a pyrazole derivative and falls under the broader category of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the pyrimidine ring enhances its pharmacological profile, making it a subject of interest for medicinal chemists.
The synthesis of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves a straightforward reaction process:
The reaction proceeds via nucleophilic substitution where the amine group of pyrimidine attacks the electrophilic carbon in the pyrazole ring, leading to the formation of the final product. This method is advantageous due to its simplicity and efficiency in generating substituted pyrazoles.
The molecular formula for this compound is , with a molecular weight of approximately 244.08 g/mol. The presence of bromine contributes to its unique reactivity profile, while the nitrogen atoms are crucial for its potential interactions with biological targets.
4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both steric and electronic factors due to the presence of multiple functional groups. Understanding these aspects is crucial for designing synthetic pathways for more complex derivatives.
The mechanism by which 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that pyrazole derivatives often exhibit significant binding affinities towards targets associated with inflammation and cancer, suggesting potential therapeutic applications .
Key physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming structure and purity .
4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several potential applications:
Bromination at the C4 position of pyrazole rings introduces distinctive steric and electronic effects that profoundly influence molecular behavior. The bromine atom acts as both a steric bulk provider and an electron-withdrawing group, creating an electron-deficient heterocyclic system that enhances reactivity in cross-coupling reactions. This halogen atom facilitates direct functionalization through palladium-catalyzed reactions (e.g., Suzuki, Heck), serving as a strategic synthetic handle for structural diversification. The C-Br bond also enables halogen bonding interactions with biological targets, particularly in enzyme binding pockets where it can form weak but significant interactions with carbonyl oxygens or π-systems [4] [7].
The molecular architecture of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine exemplifies these principles. X-ray crystallography studies of related bromopyrazoles reveal planar configurations stabilized by intramolecular hydrogen bonding between the pyrazole amine and pyrimidine nitrogen. The bromine atom occupies an orthogonal position relative to the ring plane, creating optimal geometry for both covalent modification and non-covalent interactions. This spatial arrangement contributes to enhanced binding affinity in biological systems while maintaining sufficient aqueous solubility (LogP = 1.32) for pharmacokinetic optimization [4] [6].
Table 1: Molecular Characteristics of 4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₈BrN₅ | Indicates nitrogen-rich heterocyclic system |
Molecular Weight | 254.09 g/mol | Optimal for drug-like properties |
Hydrogen Bond Donors | 1 (NH₂) | Enables H-bonding with biological targets |
Hydrogen Bond Acceptors | 5 | Facilitates solubility and target interactions |
Rotatable Bonds | 1 | Suggests conformational flexibility |
Topological Polar Surface | 69.62 Ų | Predicts moderate membrane permeability |
Pyrimidine substitution at the N1 position of pyrazole rings significantly enhances the pharmacological potential of these hybrid structures. The pyrimidine ring serves as a hydrogen bond acceptor network through its two nitrogen atoms (N1 and N3 positions), enabling targeted interactions with biological macromolecules. This bicyclic system adopts a coplanar conformation that facilitates π-stacking interactions with aromatic amino acid residues in enzyme binding sites, particularly in kinase domains where such interactions are critical for inhibition [5].
The electron-deficient nature of the pyrimidine ring modifies electron distribution across the entire molecular framework, increasing stability toward metabolic degradation. This effect is evidenced in comparative studies where pyrimidine-substituted pyrazoles exhibit significantly longer metabolic half-lives (>5 hours) than their phenyl-substituted counterparts (<2 hours). Furthermore, the pyrimidine nitrogen atoms serve as potential coordination sites for metal ions, enabling applications in catalysis and materials science beyond pharmaceutical contexts [5].
Structure-activity relationship (SAR) studies demonstrate that modifications to the pyrimidine ring profoundly influence bioactivity:
Table 2: Biological Activities Associated with Pyrazole-Pyrimidine Hybrids
Biological Activity | Potential Mechanism | Structural Requirement |
---|---|---|
Antimicrobial | Cell wall synthesis interference | Hydrophobic C5 substituents on pyrimidine |
Anticancer | Apoptosis induction & cell cycle arrest | Bromine at C4 of pyrazole ring |
Neuroprotective | ER stress inhibition & NF-κB pathway modulation | Free amino group at pyrazole C5 position |
Anti-inflammatory | Pro-inflammatory cytokine suppression | Electron-withdrawing pyrimidine substituents |
Halogenated pyrazole-amines have evolved from simple synthetic targets to sophisticated pharmacophores over five decades of medicinal chemistry research. The historical development of these compounds began with 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives in the 1970s, which demonstrated modest anxiolytic activity but poor metabolic stability. The strategic incorporation of bromine atoms in the 1980s addressed these limitations by blocking cytochrome P450-mediated oxidation at the C4 position, leading to the first generation of clinically viable pyrazole-based therapeutics [5] [8].
The introduction of pyrimidine as an N1 substituent in the late 1990s marked a significant advancement, replacing the traditional phenyl ring with a more versatile heterocycle. This innovation produced compounds with enhanced target selectivity and improved physicochemical profiles. The specific compound 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1250084-93-5) emerged in the early 2010s as a key synthetic intermediate for kinase inhibitors, particularly those targeting JAK2 and CDK families. Its commercial availability from multiple specialty suppliers (AK Scientific, Matrix Scientific, SynQuest Laboratories) since 2015 reflects its established importance in drug discovery pipelines [1] [10].
Key milestones in halogenated pyrazole-amine development include:
Table 3: Comparative Analysis of Structurally Related Pyrazole Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Structural Feature | Primary Application |
---|---|---|---|---|
4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | C₈H₈BrN₅ | 254.09 | Bromine at C4, pyrimidine at N1 | Kinase inhibitor intermediate |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | C₈H₉N₅ | 175.19 | Unsubstituted at C4 position | Antimicrobial lead compound |
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₁₀BrN₃ | 252.11 | Phenyl substitution at N1 | Anticancer scaffold |
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₉Br₂N₃ | 331.01 | Dibrominated system | Materials science applications |
3-Methyl-1H-pyrazol-5-amine | C₄H₇N₃ | 97.12 | No bicyclic system | Synthetic precursor |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1